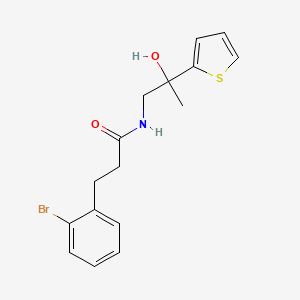
3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as BPTP and belongs to the class of amides.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide Applications
Pharmaceutical Research: The compound’s structure suggests potential for pharmaceutical applications, particularly as a prodrug or an active pharmaceutical ingredient (API). Its bromophenyl moiety could be useful in the development of new therapeutic agents due to its ability to interact with various biological targets. The hydroxy-thiophenyl component may confer antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.
Material Science: In material science, this compound could be investigated for its optoelectronic properties. Thiophene derivatives are known for their application in organic semiconductors, and the presence of a hydroxy group could allow for additional functionalization, potentially leading to new materials for organic light-emitting diodes (OLEDs) or solar cells.
Chemical Synthesis: This compound could serve as a precursor in synthetic chemistry for the construction of more complex molecules. The bromophenyl group is a good leaving group, which could be exploited in cross-coupling reactions to create new chemical entities.
Biological Studies: The structural features of this compound suggest it could be used in enzyme inhibition studies. The bromophenyl group, in particular, might mimic certain amino acid side chains, allowing the compound to bind to active sites of enzymes, thus providing insights into enzyme function and structure.
Analytical Chemistry: In analytical chemistry, the compound could be used as a standard or reference material in chromatography or mass spectrometry. Its unique structure would make it easily identifiable, aiding in the quantification and detection of similar compounds.
Environmental Science: The compound’s potential degradation products could be studied in environmental science. Understanding its breakdown could provide valuable information on the environmental impact and persistence of similar brominated compounds.
Excited-State Proton Transfer Studies: Given the compound’s structural similarity to molecules studied for excited-state proton transfer (ESIPT) mechanisms, it could be a candidate for photophysical studies to explore its fluorescence properties and potential as a fluorescent probe .
Computational Chemistry: Finally, in computational chemistry, the compound could be modeled to study its electronic structure and reactivity . Time-dependent density functional theory (TDDFT) could be applied to simulate its optical absorption and fluorescence properties, similar to studies conducted on related thiophene compounds .
Propiedades
IUPAC Name |
3-(2-bromophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-16(20,14-7-4-10-21-14)11-18-15(19)9-8-12-5-2-3-6-13(12)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHWSVWUNXUWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

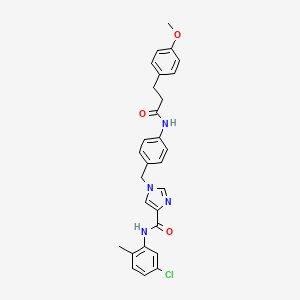

![2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2772830.png)
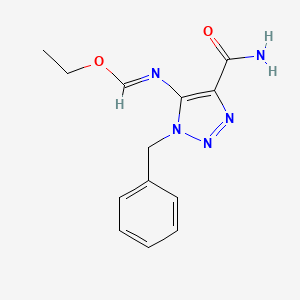
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine;hydrochloride](/img/structure/B2772832.png)
![6-(4-Pyrimidin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2772833.png)
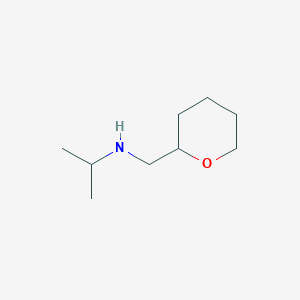
![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide](/img/structure/B2772835.png)
![2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B2772839.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2772845.png)
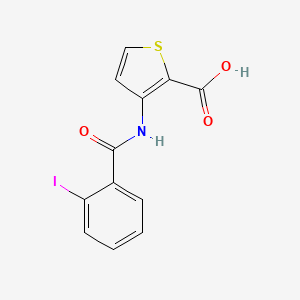
![2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2772848.png)
